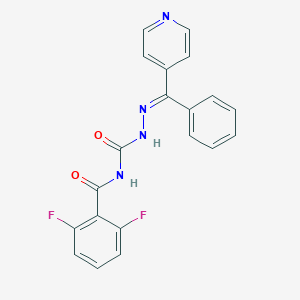
4-(2-phenylvinyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-phenylvinyl)-2H-chromen-2-one, commonly known as coumarin, is a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has a distinct sweet smell and is often used as a flavoring agent in the food and cosmetic industries. Coumarin has also been the subject of scientific research due to its potential pharmacological properties. In
Aplicaciones Científicas De Investigación
Coumarin has been the subject of scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, anticoagulant, and anticancer effects in various in vitro and in vivo studies. Coumarin has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.
Mecanismo De Acción
The mechanism of action of coumarin is complex and not fully understood. It is thought to exert its pharmacological effects through a variety of mechanisms, including the inhibition of enzymes involved in inflammation and coagulation, the induction of apoptosis in cancer cells, and the modulation of insulin signaling pathways.
Biochemical and Physiological Effects:
Coumarin has been shown to have a variety of biochemical and physiological effects in animal and cell models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Coumarin has also been shown to have antioxidant effects, reducing the production of reactive oxygen species and protecting cells from oxidative damage. In addition, coumarin has been shown to have anticoagulant effects, inhibiting the activity of thrombin and reducing the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and easy to handle, making it a useful tool for investigating various biological processes. However, coumarin has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. It is also metabolized quickly in the body, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on coumarin. One area of interest is its potential use in the treatment of cancer. Coumarin has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of diabetes. Coumarin has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Further research is needed to determine its potential as a therapeutic agent for diabetes. Finally, research is needed to better understand the mechanisms of action of coumarin and its potential interactions with other drugs and compounds.
Métodos De Síntesis
Coumarin can be synthesized through a variety of methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and a catalyst, such as sulfuric acid. The Pechmann condensation uses phenol and a carboxylic acid, such as acetic acid, in the presence of a catalyst, such as sulfuric acid, to form coumarin. The Knoevenagel reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to form coumarin.
Propiedades
Nombre del producto |
4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19-17/h1-12H/b11-10+ |
Clave InChI |
JCYIUWLMJOJSOB-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)


![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)